Benzo[k]fluoranthene-d12
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Overview
Description
Benzo[k]fluoranthene-d12 is a deuterated form of Benzo[k]fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by its pale yellow crystalline appearance and is poorly soluble in most solvents . It is often used in scientific research due to its unique properties and isotopic labeling.
Mechanism of Action
Target of Action
Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 is a variant of Benzo[k]fluoranthene , which is a polycyclic aromatic hydrocarbon (PAH)
Mode of Action
It is known that pahs can intercalate into dna, disrupting its structure and function . They can also form reactive metabolites that can bind to DNA and proteins, leading to mutations and cellular damage .
Biochemical Pathways
Pahs are known to be metabolized by the cytochrome p450 enzyme system, leading to the formation of reactive metabolites . These metabolites can then interact with DNA and proteins, potentially leading to mutations and cellular damage .
Pharmacokinetics
Pahs are generally lipophilic and can accumulate in fatty tissues . They are metabolized by the liver and excreted in the bile .
Result of Action
Exposure to pahs can lead to a variety of adverse health effects, including cancer, due to their ability to damage dna and disrupt normal cellular processes .
Action Environment
The action of Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 can be influenced by various environmental factors. For instance, the presence of oxygen can affect the amount of Benzo[k]fluoranthene emitted . Furthermore, the compound’s fluorescence properties can be affected by the environment, showing strong fluorescence with large Stokes shifts in the solid state .
Biochemical Analysis
Biochemical Properties
Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 and cytochrome P450 enzymes leads to the formation of reactive metabolites that can bind to DNA and proteins, potentially causing mutagenic and carcinogenic effects .
Cellular Effects
The effects of Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in the expression of genes involved in detoxification processes . Additionally, this compound can induce oxidative stress, which can result in cellular damage and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 can bind to DNA, forming adducts that can interfere with DNA replication and transcription . Furthermore, this compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 can have persistent effects on cellular function, including sustained oxidative stress and chronic inflammation . These long-term effects are particularly relevant in the context of environmental exposure to PAHs.
Preparation Methods
The preparation of Benzo[k]fluoranthene-d12 typically involves the hydrogenation of aromatic hydrocarbons and the isomerization of polycyclic aromatic ketones. These reactions often require the use of metal catalysts and high-temperature conditions . Industrial production methods may involve multi-step synthesis processes to ensure the purity and isotopic labeling of the compound.
Chemical Reactions Analysis
Benzo[k]fluoranthene-d12 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated products.
Scientific Research Applications
Benzo[k]fluoranthene-d12 has several scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for the study of PAHs and their behavior in various environments.
Medicine: Research involving this compound helps in understanding the mechanisms of PAH-induced diseases and developing potential therapeutic interventions.
Comparison with Similar Compounds
Benzo[k]fluoranthene-d12 is unique due to its isotopic labeling, which allows for more precise studies in research. Similar compounds include:
- Benzo[a]fluoranthene
- Benzo[b]fluoranthene
- Benzo[e]fluoranthene
- Benzo[j]fluoranthene
These compounds share similar structures and properties but differ in their specific arrangements of aromatic rings and isotopic compositions.
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[k]fluoranthene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXBIWFMXWRORI-AQZSQYOVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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